molecular formula C9H6ClNO B3058049 5-(2-chlorophenyl)isoxazole CAS No. 874773-63-4

5-(2-chlorophenyl)isoxazole

Katalognummer: B3058049
CAS-Nummer: 874773-63-4
Molekulargewicht: 179.6 g/mol
InChI-Schlüssel: QJNAREFGDWJEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-chlorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2-chlorophenyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction between nitrile oxides and alkynes. For instance, the reaction of 2-chlorobenzonitrile oxide with an alkyne under suitable conditions can yield the desired isoxazole derivative .

Another method involves the condensation of primary nitro compounds with aldehydes or activated ketones. This reaction typically proceeds through the formation of β-dinitro derivatives, which then undergo cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, resulting in high yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oxazoles, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-(2-chlorophenyl)isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-chlorophenyl)isoxazole is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

874773-63-4

Molekularformel

C9H6ClNO

Molekulargewicht

179.6 g/mol

IUPAC-Name

5-(2-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H

InChI-Schlüssel

QJNAREFGDWJEBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=NO2)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=NO2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.